molecular formula C13H17N5 B12231627 N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12231627
M. Wt: 243.31 g/mol
InChI Key: YLUNAQSEOLFMGS-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or similar reagents. For instance, the condensation of hydrazinopyrimidines with acetylacetone yields the target 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of both a cyclobutyl group and a pyrazole moiety on the pyrimidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

N-cyclobutyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H17N5/c1-9-6-10(2)18(17-9)13-7-12(14-8-15-13)16-11-4-3-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15,16)

InChI Key

YLUNAQSEOLFMGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC3CCC3)C

Origin of Product

United States

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